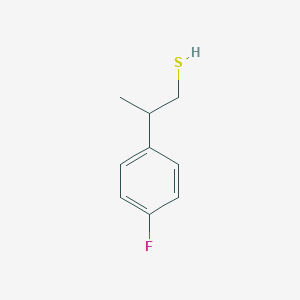
2-(4-Fluorophenyl)propane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)propane-1-thiol is an organic compound characterized by the presence of a thiol group attached to a propane chain, which is further substituted with a 4-fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)propane-1-thiol typically involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzyl isothiocyanate, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride. The reaction conditions generally require an inert atmosphere and controlled temperatures to ensure the desired product yield.
Industrial Production Methods: On an industrial scale, the preparation of this compound may involve the use of Grignard reagents. For instance, 4-fluorophenyl magnesium bromide can be reacted with 1-chloropropane-2-thiol under the influence of a nickel catalyst to produce the target compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides. This reaction is typically facilitated by oxidizing agents such as iodine or bromine.
Reduction: The compound can be reduced back to its thiol form from disulfides using reducing agents like zinc and acid.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Iodine or bromine in an aqueous or organic solvent.
Reduction: Zinc and hydrochloric acid.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiol.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)propane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its thiol group.
Wirkmechanismus
The mechanism of action of 2-(4-fluorophenyl)propane-1-thiol involves its interaction with molecular targets through its thiol group. Thiol groups are known to form strong bonds with metal ions and can act as nucleophiles in various biochemical reactions. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can participate in redox reactions, influencing cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Propane-1-thiol: Lacks the fluorophenyl group, making it less reactive in certain substitution reactions.
4-Fluorobenzyl thiol: Similar structure but differs in the position of the thiol group, affecting its reactivity and applications.
2-(4-Fluorophenyl)ethane-1-thiol: Shorter carbon chain, which can influence its physical properties and reactivity.
Uniqueness: 2-(4-Fluorophenyl)propane-1-thiol is unique due to the presence of both the fluorophenyl group and the thiol group, which confer distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable in various synthetic and industrial applications.
Eigenschaften
Molekularformel |
C9H11FS |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)propane-1-thiol |
InChI |
InChI=1S/C9H11FS/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 |
InChI-Schlüssel |
HFSBUZWOSYTYIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CS)C1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















